molecular formula C26H26N2O2 B7720058 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Katalognummer B7720058
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: WZTQVSIIQFSVQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MPQ, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPQ is a tetrahydroquinoline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Wirkmechanismus

The mechanism of action of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the nervous system. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and physiological effects:
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid beta and alpha-synuclein protein aggregation, protection against oxidative stress and apoptosis, and inhibition of voltage-gated sodium channels. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent for the treatment of neurodegenerative diseases. However, there are also limitations to using 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments, including its relatively low potency and selectivity compared to other compounds.

Zukünftige Richtungen

There are several future directions for the study of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, such as epilepsy and multiple sclerosis, and the study of its mechanism of action at the molecular level. Additionally, the potential use of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide as a tool for studying the nervous system and ion channels and receptors involved in neurological diseases warrants further investigation.
Conclusion:
In conclusion, 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown promising results as a potential therapeutic agent for the treatment of neurodegenerative diseases, and its potential as a neuroprotective and analgesic agent warrants further investigation. The future directions for the study of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide include the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the study of its mechanism of action at the molecular level.

Synthesemethoden

1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone to form a tetrahydroquinoline derivative. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form a tetrahydroquinoline derivative. Each method has its advantages and disadvantages, and the choice of the synthesis method depends on the specific application.

Wissenschaftliche Forschungsanwendungen

1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown promising results as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Additionally, 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential as an analgesic agent, as it has been shown to inhibit the activity of voltage-gated sodium channels.

Eigenschaften

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-17-6-9-20(10-7-17)26(30)28-14-4-5-21-16-22(11-13-24(21)28)25(29)27-23-12-8-18(2)19(3)15-23/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTQVSIIQFSVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.